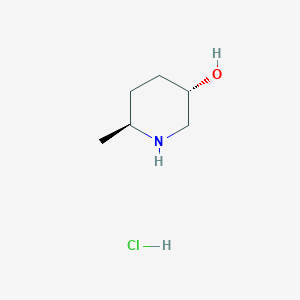

4-(5-chloro-1-benzofuran-2-yl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(5-chloro-1-benzofuran-2-yl)piperidine” is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “4-(5-chloro-1-benzofuran-2-yl)piperidine” consists of a benzofuran ring attached to a piperidine ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran derivatives, including “4-(5-chloro-1-benzofuran-2-yl)piperidine”, have been found to exhibit various biological activities, making them a privileged structure in the field of drug discovery . The unique structural features of benzofuran and its wide array of biological activities make it a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .作用机制

While the specific mechanism of action for “4-(5-chloro-1-benzofuran-2-yl)piperidine” is not explicitly mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit various biological activities . This suggests that they may interact with various biological targets, leading to their observed effects.

未来方向

Benzofuran derivatives, including “4-(5-chloro-1-benzofuran-2-yl)piperidine”, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new therapeutic agents, improving bioavailability, and exploring the full therapeutic potential of these compounds for the treatment of various diseases .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-chloro-1-benzofuran-2-yl)piperidine involves the reaction of 5-chloro-1-benzofuran-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-chloro-1-benzofuran-2-carboxylic acid", "piperidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium borohydride" ], "Reaction": [ "Step 1: 5-chloro-1-benzofuran-2-carboxylic acid is reacted with piperidine in the presence of DCC and DMAP to yield the intermediate 4-(5-chloro-1-benzofuran-2-yl)piperidine-1-carboxylic acid.", "Step 2: The intermediate is then reduced using sodium borohydride in a suitable solvent such as ethanol to yield the final product, 4-(5-chloro-1-benzofuran-2-yl)piperidine." ] } | |

CAS 编号 |

54403-14-4 |

分子式 |

C13H14ClNO |

分子量 |

235.7 |

纯度 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。